molecular formula C20H20Cl2N6O4 B11187710 2-(4-carbamoylpiperidin-1-yl)-N-(2,3-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

2-(4-carbamoylpiperidin-1-yl)-N-(2,3-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11187710
M. Wt: 479.3 g/mol
InChI Key: SWSLGGBGVTUSDX-UHFFFAOYSA-N
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Description

2-(4-carbamoylpiperidin-1-yl)-N-(2,3-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a dichlorophenyl group, and a pyrido[2,3-d]pyrimidine core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 2-(4-carbamoylpiperidin-1-yl)-N-(2,3-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves multiple steps, typically starting with the preparation of the piperidine and pyrimidine intermediates. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the dichlorophenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-carbamoylpiperidin-1-yl)-N-(2,3-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving aberrant signaling pathways.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other piperidine and pyrimidine derivatives, such as:

Properties

Molecular Formula

C20H20Cl2N6O4

Molecular Weight

479.3 g/mol

IUPAC Name

2-(4-carbamoylpiperidin-1-yl)-N-(2,3-dichlorophenyl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C20H20Cl2N6O4/c21-11-2-1-3-12(15(11)22)24-18(31)10-8-13(29)25-17-14(10)19(32)27-20(26-17)28-6-4-9(5-7-28)16(23)30/h1-3,9-10H,4-8H2,(H2,23,30)(H,24,31)(H2,25,26,27,29,32)

InChI Key

SWSLGGBGVTUSDX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=C(C(=CC=C4)Cl)Cl)C(=O)N2

Origin of Product

United States

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